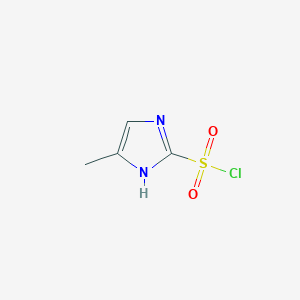
5-methyl-1H-imidazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-imidazole-2-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-imidazole-2-sulfonyl chloride typically involves the chlorosulfonation of 5-methylimidazole. The reaction is carried out by treating 5-methylimidazole with chlorosulfonic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-imidazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-methyl-1H-imidazole-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-methyl-1H-imidazole-2-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-2-sulfonyl chloride: Similar in structure but with a methyl group at the 1-position instead of the 5-position.
2-Chlorosulfonyl-1-methylimidazole: Another derivative with a different substitution pattern.
1H-Imidazole-4-sulfonyl chloride: A related compound with the sulfonyl chloride group at the 4-position.
Uniqueness
5-methyl-1H-imidazole-2-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specialized molecules and in research applications where specific reactivity is required.
Properties
CAS No. |
933722-61-3 |
|---|---|
Molecular Formula |
C4H5ClN2O2S |
Molecular Weight |
180.61 g/mol |
IUPAC Name |
5-methyl-1H-imidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClN2O2S/c1-3-2-6-4(7-3)10(5,8)9/h2H,1H3,(H,6,7) |
InChI Key |
QWXOUBJZDKTCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)

![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)
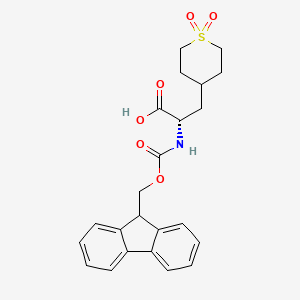
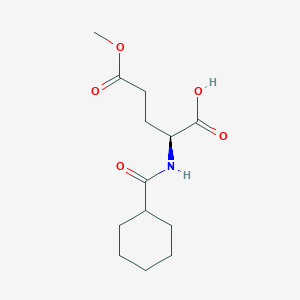
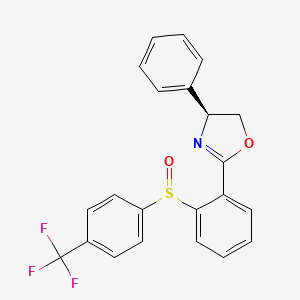
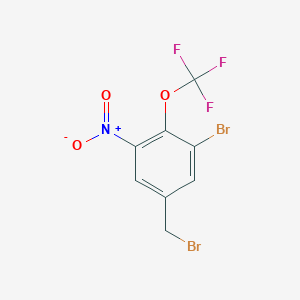
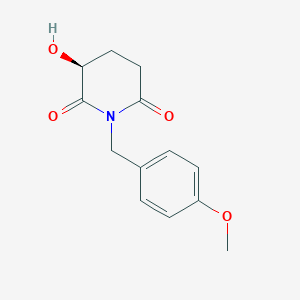
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
